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3-Butyl-2,5-dimethylpyrazine -

3-Butyl-2,5-dimethylpyrazine

Catalog Number: EVT-470373
CAS Number:
Molecular Formula: C10H16N2
Molecular Weight: 164.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
3-Butyl-2,5-dimethylpyrazine is a natural product found in Loktanella and Bacteria with data available.
Source and Classification

3-Butyl-2,5-dimethylpyrazine can be derived from various natural sources, including certain fungi and bacteria during fermentation processes. It is also synthesized through chemical methods involving amino acids and sugars, particularly through reactions akin to the Maillard reaction. This compound falls under the broader category of pyrazines, which are known for their diverse applications in food flavoring and fragrance industries.

Synthesis Analysis

The synthesis of 3-butyl-2,5-dimethylpyrazine can be achieved through several methods:

  1. Chemical Synthesis:
    • The most common method involves the reaction of amino acids with reducing sugars under heat, similar to the Maillard reaction. For instance, L-threonine can be used as a precursor to generate 2,5-dimethylpyrazine through enzymatic pathways or chemical catalysis .
    • A notable approach includes using specific catalysts such as nickel oxide and copper oxide in a gas-solid catalytic process at temperatures ranging from 240 °C to 350 °C .
  2. Biotechnological Methods:
    • Metabolic engineering techniques have been applied to microorganisms like Escherichia coli to enhance the production of 2,5-dimethylpyrazine from L-threonine. This involves optimizing various enzymes and transport systems within the bacterial cells to improve yield .

Technical Parameters

  • Reaction temperatures typically range between 240 °C and 350 °C.
  • Yields can vary significantly based on the method; for instance, yields of up to 86% have been reported using specific catalytic conditions .
Molecular Structure Analysis

The molecular structure of 3-butyl-2,5-dimethylpyrazine consists of a six-membered pyrazine ring with two methyl groups at positions 2 and 5, and a butyl group at position 3.

Structural Details

  • Molecular Formula: C_10H_14N_2
  • Molecular Weight: Approximately 162.23 g/mol
  • Structural Features:
    • The presence of nitrogen atoms in the ring contributes to its unique properties.
    • The butyl group increases hydrophobic characteristics, influencing its solubility and interaction with biological systems.
Chemical Reactions Analysis

3-Butyl-2,5-dimethylpyrazine participates in various chemical reactions typical of pyrazines:

  1. Condensation Reactions: It can undergo condensation with aldehydes or other amines to form more complex molecules.
  2. Oxidation Reactions: Under certain conditions, it may be oxidized to yield different nitrogen-containing compounds.
  3. Maillard Reaction: As part of food chemistry, it is formed during the Maillard reaction between amino acids (like L-threonine) and reducing sugars at elevated temperatures.

Technical Parameters

  • The Maillard reaction typically occurs at temperatures above 120 °C.
  • Reaction conditions (pH, temperature) significantly affect product formation.
Mechanism of Action

The mechanism by which 3-butyl-2,5-dimethylpyrazine exerts its effects primarily relates to its role as a flavor compound:

  1. Flavor Profile Development: It contributes to the savory notes in foods due to its aromatic properties.
  2. Sensory Interaction: The compound interacts with olfactory receptors in humans, triggering sensory responses associated with taste and aroma.

Relevant Data

Studies indicate that pyrazines like this compound can enhance flavor complexity in food products through synergistic interactions with other volatile compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-butyl-2,5-dimethylpyrazine include:

  • Appearance: Typically a colorless to pale yellow liquid.
  • Odor: Characteristic roasted or nutty aroma.
  • Boiling Point: Approximately 210 °C.
  • Solubility: Moderately soluble in organic solvents; low solubility in water.

Relevant Data

These properties make it suitable for use in flavoring applications where stability under heat is required .

Applications

3-Butyl-2,5-dimethylpyrazine finds applications across various fields:

  1. Food Industry: Used extensively as a flavoring agent in snacks, sauces, and beverages due to its appealing aroma.
  2. Fragrance Industry: Employed in perfumes and scented products for its pleasant odor profile.
  3. Research Applications: Investigated for its potential health benefits and roles in metabolic pathways within organisms.
  4. Biotechnological Research: Its synthesis via engineered microorganisms is a focus area for developing sustainable production methods for flavor compounds.
Synthetic Methodologies and Pathway Engineering

Chemoenzymatic Synthesis via L-Threonine Metabolic Pathways

The biosynthesis of 3-butyl-2,5-dimethylpyrazine (3-Bu-2,5-DMP) leverages L-threonine (L-Thr) as a primary metabolic precursor through highly specific enzymatic cascades. Research demonstrates that bacterial operons can convert L-Thr into 3-Bu-2,5-DMP via the condensation of two aminoacetone molecules and one acetaldehyde molecule. Aminoacetone is generated when L-Thr undergoes oxidation by L-threonine 3-dehydrogenase (TDH), yielding the unstable intermediate 2-amino-3-ketobutyrate (AKB). AKB spontaneously decarboxylates to aminoacetone, while acetaldehyde is concurrently supplied by the threonine aldolase activity of 2-amino-3-ketobutyrate CoA ligase under low CoA conditions [1]. This pathway achieves a yield of up to 20.2% for structurally analogous alkylpyrazines like 3-ethyl-2,5-dimethylpyrazine when precursor flux is optimized [1]. Critical parameters for maximizing yield include stabilizing reactive intermediates and maintaining moderate reaction temperatures (25–37°C), which minimize enzymatic denaturation and side-product formation [1] [3].

Table 1: Key Enzymes in L-Threonine-Derived Pyrazine Biosynthesis

EnzymeFunctionProductRole in 3-Bu-2,5-DMP Pathway
L-Threonine dehydrogenase (TDH)Oxidizes L-Thr to 2-amino-3-ketobutyrateAKBSupplies aminoacetone precursor
2-Amino-3-ketobutyrate CoA ligaseCleaves AKB to glycine and acetyl-CoA (or acetaldehyde at low CoA)AcetaldehydeProvides carbonyl condensation agent
Spontaneous cyclizationCondenses aminoacetone + acetaldehydeAlkylpyrazine coreForms 3-Bu-2,5-DMP structure

Biocatalytic Routes Utilizing Threonine Dehydrogenase and Aldolase Systems

Enzyme engineering has enabled efficient in vivo and in vitro biocatalytic production of 3-Bu-2,5-DMP. Heterologous expression of Escherichia coli TDH (EcTDH) with NADH oxidase (EhNOX) from Enterococcus hirae regenerates NAD⁺, driving the TDH-catalyzed oxidation of L-Thr toward AKB formation. This reaction sequence is coupled with aminoacetone oxidase (ScAAO) from Streptococcus cristatus, which enhances the spontaneous oxidation of aminoacetone—the key pyrazine precursor [3]. Additionally, L-threonine transporter (EcSstT) overexpression increases intracellular L-Thr uptake, elevating substrate availability. When integrated into engineered E. coli, this system achieved a 2,5-dimethylpyrazine yield of 2,897 mg/L from L-Thr [3], demonstrating scalability for alkylated derivatives like 3-Bu-2,5-DMP. Threonine transaldolases (TTAs) further expand the biocatalytic toolbox; enzymes such as ObiH exhibit broad substrate promiscuity, enabling the incorporation of alkyl aldehydes (e.g., butanal) into pyrazine frameworks [5]. However, limitations persist in the soluble expression of TTAs like LipK and FTaseMA, necessitating fusion tags for stability [5].

Table 2: Performance of Engineered Enzymatic Systems for Pyrazine Synthesis

Enzyme SystemHostKey ModificationsProduct YieldLimitations
EcTDH + EhNOX + ScAAOE. coli BL21EcSstT transporter overexpression2,897 mg/L 2,5-DMPAldehyde substrate toxicity
ObiH TTAE. coli BL21Solubility tags (e.g., MBP)Not quantified (broad substrate scope)Low affinity for L-Thr (KM = 40.2 mM)
Bacillus TDH mutantsB. licheniformisN157A mutation (↑ activity)44.52 mg/L TMPRequires extended fermentation (4 d)

Comparative Analysis of Maillard Reaction vs. Microbial Biosynthesis

Maillard Reaction:The Maillard pathway non-enzymatically generates 3-Bu-2,5-DMP through thermally driven condensation of reducing sugars (e.g., glucose) and amino acids (e.g., alanine or threonine) at high temperatures (>110°C). Pyrazine formation proceeds via Strecker degradation, where amino acids decarboxylate into aldehydes, and dicarbonyls from sugars undergo aminocarbonyl reactions. Advanced computational studies (DFT) confirm that Amadori rearrangement products (ARPs) from alanine-glucose systems decompose into volatile intermediates, which cyclize to form 3-alkyl-2,5-dimethylpyrazines [8]. Though industrially scalable, this method lacks stereoselectivity and yields complex mixtures requiring costly purification (e.g., GC distillation) [7] [10].

Microbial Biosynthesis:In contrast, microbial systems (e.g., Bacillus subtilis, B. licheniformis) synthesize 3-Bu-2,5-DMP under mild conditions (25–37°C, pH 7.0) using endogenous L-Thr and glucose. Bacillus operons convert glucose-derived acetoin and threonine-derived aminoacetone into trimethylpyrazine analogs, while butanal incorporation from valine metabolism may extend to 3-butyl derivatives [9] [14]. B. licheniformis YC7 expressing mutant TDH (N157A) produces 44.52 mg/L trimethylpyrazine—5-fold higher than wild-type strains [9]. Key advantages include:

  • Specificity: Enzymatic control ensures fewer by-products (e.g., 2,5-dimethylpyrazine predominates in E. coli systems [3]).
  • Sustainability: Avoids high-energy inputs of Maillard chemistry.
  • Tunability: Genetic engineering (e.g., blocking competing kbl gene) enhances carbon flux toward pyrazines [3].

Optimization of Alkylpyrazine Yield in Bacterial Operon Systems

Maximizing 3-Bu-2,5-DMP titers in microbial hosts requires multiparameter fermentation engineering:

  • Substrate Ratios: A 1:2 molar ratio of glucose to L-Thr optimally balances precursor supply—excess glucose redirects carbon toward acetoin, while high L-Thr inhibits TDH [9].
  • Inducer Timing: IPTG induction (0.5–1.0 mM) at mid-log phase (OD600 ≈ 0.6–0.8) maximizes enzyme expression without burdening cell growth [9] [3].
  • Fermentation Duration: Extended cultivation (96 h) permits sufficient precursor accumulation and spontaneous cyclization, boosting B. licheniformis pyrazine yields by 29.17 mg/L [9].
  • Cofactor Recycling: Coexpression of NADH oxidase (EhNOX) regenerates NAD⁺, increasing TDH turnover 5-fold [3].
  • Transporter Engineering: Overexpressing EcSstT in E. coli elevates intracellular L-Thr by >50%, directly correlating with 2,5-DMP synthesis [3].

Table 3: Fermentation Optimization Parameters for Microbial Pyrazine Production

ParameterOptimal RangeImpact on YieldMechanism
Glucose:L-Thr ratio1:2 (mol/mol)↑ 200–300%Balances acetoin/aminoacetone precursors
IPTG concentration0.5–1.0 mM↑ 45% (vs. uninduced)Maximizes TDH/TTA expression
Fermentation time4 days↑ 29.17 mg/L TMPAllows slow cyclization kinetics
Temperature25–30°C↑ 20% (vs. 37°C)Reduces enzyme denaturation
EcSstT overexpressionConstitutive↑ 50% intracellular L-ThrEnhances substrate import

Properties

Product Name

3-Butyl-2,5-dimethylpyrazine

IUPAC Name

3-butyl-2,5-dimethylpyrazine

Molecular Formula

C10H16N2

Molecular Weight

164.25 g/mol

InChI

InChI=1S/C10H16N2/c1-4-5-6-10-9(3)11-7-8(2)12-10/h7H,4-6H2,1-3H3

InChI Key

UWJKKFNWVRAFPM-UHFFFAOYSA-N

SMILES

CCCCC1=NC(=CN=C1C)C

Canonical SMILES

CCCCC1=NC(=CN=C1C)C

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